molecular formula C10H17N3 B1366124 1-(cyclohexylmethyl)-1H-pyrazol-5-amine CAS No. 3524-26-3

1-(cyclohexylmethyl)-1H-pyrazol-5-amine

Cat. No. B1366124
CAS RN: 3524-26-3
M. Wt: 179.26 g/mol
InChI Key: HQBNRQCHZMQTON-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-1H-pyrazol-5-amine (CHMP) is a synthetic compound that has recently gained attention for its potential applications in scientific research. This molecule has been found to possess a variety of biochemical and physiological properties, and its structure and properties make it an attractive candidate for use in a variety of laboratory experiments.

Scientific Research Applications

  • Synthesis and Characterization for Medical Applications : The compound's derivatives have been synthesized and characterized for potential medical applications. For instance, the study titled "Synthesis, characterization, X-Ray crystal study and bioactivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites" by Titi et al. (2020) describes the synthesis of various derivatives and their potential biological activity against breast cancer and microbes (Titi et al., 2020).

  • Precursors in Chemical Synthesis : The compound is used as a precursor in the synthesis of various chemical compounds. For example, the paper "A new synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters" by Beck et al. (1988) describes its role in producing cyano esters, which are precursors to chemical hybridizing agents in wheat and barley (Beck et al., 1988).

  • Catalysis and Polymerization : The compound and its derivatives play a significant role in catalytic processes and polymerization. For instance, "Pyrazolyl compounds and their zinc complexes were tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, finding active formation of poly(cyclohexene carbonate)" in the study by Matiwane et al. (2020) (Matiwane et al., 2020).

  • Development of Pharmaceuticals : Its derivatives are being explored for pharmaceutical development. The paper "Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists" by Díaz et al. (2012) reports on the synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists, highlighting the compound's potential in drug development (Díaz et al., 2012).

properties

IUPAC Name

2-(cyclohexylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBNRQCHZMQTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407056
Record name 1-(cyclohexylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-1H-pyrazol-5-amine

CAS RN

3524-26-3
Record name 1-(cyclohexylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(cyclohexylmethyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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